molecular formula C7H13ClO2S B13086430 2-Methylhex-5-ene-2-sulfonyl chloride

2-Methylhex-5-ene-2-sulfonyl chloride

Cat. No.: B13086430
M. Wt: 196.70 g/mol
InChI Key: NUDXVWQLXXVRSO-UHFFFAOYSA-N
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Description

2-Methylhex-5-ene-2-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhex-5-ene-2-sulfonyl chloride typically involves the reaction of 2-methylhex-5-ene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction can be represented as follows:

[ \text{2-Methylhex-5-ene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylhex-5-ene-2-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Addition Reactions: The double bond in the hexene moiety can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Electrophiles: Electrophiles such as halogens can add to the double bond in the hexene moiety.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while addition reactions with halogens can produce dihalides.

Scientific Research Applications

2-Methylhex-5-ene-2-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for various studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylhex-5-ene-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The double bond in the hexene moiety can participate in electrophilic addition reactions, forming various addition products.

Comparison with Similar Compounds

Similar Compounds

    2-Methylhex-5-ene-2-sulfonic acid: This compound is similar in structure but contains a sulfonic acid group instead of a sulfonyl chloride group.

    2-Methylhex-5-ene-2-sulfonamide: This compound contains a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

2-Methylhex-5-ene-2-sulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions. The presence of both a sulfonyl chloride group and a double bond allows it to participate in a wide range of reactions, making it a valuable reagent in organic synthesis and scientific research.

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

2-methylhex-5-ene-2-sulfonyl chloride

InChI

InChI=1S/C7H13ClO2S/c1-4-5-6-7(2,3)11(8,9)10/h4H,1,5-6H2,2-3H3

InChI Key

NUDXVWQLXXVRSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=C)S(=O)(=O)Cl

Origin of Product

United States

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